(3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
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Overview
Description
The compound (3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic molecule with significant potential in various scientific fields. This compound features a hexahydro-2H-cyclopenta[b]furan-2-one core, which is a bicyclic structure, and is functionalized with a tert-butyldimethylsilyl (TBDMS) ether and a hydroxymethyl group. The stereochemistry of the molecule is defined by the specific configuration of its chiral centers, making it a stereochemically rich compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, starting from simpler precursors. One common approach is to begin with a cyclopentene derivative, which undergoes a series of functional group transformations and stereoselective reactions to introduce the necessary substituents and stereochemistry.
Formation of the Cyclopentene Core: The initial step often involves the formation of the cyclopentene core through a Diels-Alder reaction or other cyclization methods.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, typically using formaldehyde and a suitable catalyst.
Protection of the Hydroxyl Group: The hydroxyl group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the TBDMS ether.
Final Functionalization and Stereochemical Control:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The TBDMS ether can be deprotected to reveal the free hydroxyl group, which can then participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Deprotection of the TBDMS ether can be achieved using tetrabutylammonium fluoride (TBAF).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. The hydroxymethyl and TBDMS groups can be modified to enhance biological properties or improve pharmacokinetics.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for further modification to tailor the properties of the final product.
Mechanism of Action
The mechanism of action of (3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds, while the TBDMS group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one: Lacks the TBDMS protection, making it more reactive.
(3aR,4S,5R,6aS)-5-Methoxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one: Contains a methoxy group instead of the TBDMS ether, altering its reactivity and solubility.
Uniqueness
The presence of the TBDMS ether in (3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one provides unique properties such as increased stability and lipophilicity, making it distinct from its analogs. This protection group can be selectively removed, allowing for controlled reactivity in synthetic applications.
Properties
Molecular Formula |
C14H26O4Si |
---|---|
Molecular Weight |
286.44 g/mol |
IUPAC Name |
(3aR,4S,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C14H26O4Si/c1-14(2,3)19(4,5)18-12-7-11-9(10(12)8-15)6-13(16)17-11/h9-12,15H,6-8H2,1-5H3/t9-,10-,11+,12-/m1/s1 |
InChI Key |
RDWOOSSMUVHPHK-WISYIIOYSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H]2[C@@H]([C@H]1CO)CC(=O)O2 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC2C(C1CO)CC(=O)O2 |
Origin of Product |
United States |
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